molecular formula C11H16BrN3 B12092187 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane

Cat. No.: B12092187
M. Wt: 270.17 g/mol
InChI Key: CBSOWSJDGZPLHL-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane is an organic compound featuring a brominated pyridine ring attached to a diazepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of Diazepane Ring: The brominated pyridine is then reacted with a suitable diamine, such as 1,4-diaminobutane, under basic conditions to form the diazepane ring. This step often requires a solvent like ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the diazepane ring or the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

    Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom on the pyridine ring can enhance binding affinity and specificity by forming halogen bonds with target proteins.

Comparison with Similar Compounds

    1-(5-Chloropyridin-2-yl)-4-methyl-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-2-yl)-4-methyl-1,4-diazepane: Contains a fluorine atom, offering different electronic properties.

    1-(5-Iodopyridin-2-yl)-4-methyl-1,4-diazepane: Features an iodine atom, which can affect reactivity and binding interactions.

Uniqueness: 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine’s size and electronegativity can enhance the compound’s ability to participate in halogen bonding, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOWSJDGZPLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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